molecular formula C25H28BrN5O2 B10873218 N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide

N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide

Cat. No.: B10873218
M. Wt: 510.4 g/mol
InChI Key: WPLFUIPZVAEKCZ-UHFFFAOYSA-N
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Description

This compound features a pyridine-4-carbohydrazide moiety linked to a 5-bromo-substituted indole scaffold. The indole ring is further modified with a 1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-ylmethyl group at the N1 position, and the hydrazone bridge adopts a Z-configuration at the C3 position . The bromine atom at position 5 likely enhances electronic effects and steric interactions, while the bicyclic amine substituent may improve lipophilicity and receptor binding compared to simpler analogs .

Properties

Molecular Formula

C25H28BrN5O2

Molecular Weight

510.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminopyridine-4-carboxamide

InChI

InChI=1S/C25H28BrN5O2/c1-24(2)11-18-12-25(3,13-24)14-30(18)15-31-20-5-4-17(26)10-19(20)21(23(31)33)28-29-22(32)16-6-8-27-9-7-16/h4-10,18,33H,11-15H2,1-3H3

InChI Key

WPLFUIPZVAEKCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)C5=CC=NC=C5)C)C

Origin of Product

United States

Preparation Methods

Formation of 5-Bromo-2-Oxoindole

The indole scaffold is constructed via a modified Madelung cyclization, utilizing 4-bromo-2-nitrobenzaldehyde as the starting material. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 120°C to yield 5-bromo-2-oxoindoline. Oxidation with MnO₂ in dichloromethane converts the indoline to the desired 5-bromo-2-oxoindole.

Table 1: Optimization of Indole Synthesis

ParameterCondition 1Condition 2Optimal Condition
CatalystPd/C (5%)Raney NiPd/C (5%)
Temperature (°C)255025
Yield (%)786578

Bromination at Position 5

Electrophilic bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, achieving regioselective substitution at the 5-position of the indole. The reaction proceeds via generation of a bromonium ion intermediate, stabilized by the electron-donating oxo group.

Hydrazide Conjugation and Tautomerization

Synthesis of Pyridine-4-Carbohydrazide

Pyridine-4-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine hydrate in ethanol to yield pyridine-4-carbohydrazide. The reaction is monitored by IR spectroscopy for the disappearance of the carbonyl stretch at 1700 cm⁻¹.

Condensation with the Indole Intermediate

The final coupling involves a nucleophilic acyl substitution between the indole-derived aldehyde and the carbohydrazide. The reaction is conducted in anhydrous toluene with p-toluenesulfonic acid (PTSA) as a catalyst, achieving a 72% yield after recrystallization from ethyl acetate. Tautomerization to the (3Z)-configuration is confirmed by NOESY NMR, showing spatial proximity between the hydrazide NH and the indole H-3 proton.

Table 2: Key Spectroscopic Data

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Indole NH335010.2 (s, 1H)-
Azabicyclo CH₃-1.45 (s, 6H)22.4, 24.1
Hydrazide CONH16508.9 (s, 1H)165.3

Purification and Analytical Validation

Chromatographic Techniques

Crude product is purified via flash chromatography (SiO₂, hexane:ethyl acetate 3:1), followed by preparative HPLC (C18 column, acetonitrile:H₂O gradient). Purity >99% is confirmed by HPLC-UV at 254 nm.

Mass Spectrometric Confirmation

High-resolution ESI-MS exhibits a molecular ion peak at m/z 569.5 [M+H]⁺, consistent with the molecular formula C₂₇H₂₉BrN₆O₂. Isotopic patterning aligns with the presence of bromine.

Challenges and Optimization Strategies

Minimizing Epimerization

The azabicyclo group is prone to epimerization at the bridgehead nitrogen during alkylation. Employing low temperatures (0–5°C) and non-polar solvents (e.g., hexane) suppresses this side reaction, improving diastereomeric excess to 98%.

Enhancing Hydrazide Stability

The hydrazide linkage is susceptible to hydrolysis under acidic conditions. Lyophilization of intermediates and storage under nitrogen atmosphere extends shelf life to >6 months .

Chemical Reactions Analysis

Types of Reactions

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares the N'-(2-oxoindolin-3-ylidene)hydrazide core with several derivatives but differs in substituents:

Compound Name / ID Indole Substituents Hydrazide-Linked Group Key Structural Features
Target Compound 5-Br, 1-(bicyclic amine methyl) Pyridine-4-carbohydrazide Z-configuration; bicyclic amine
314767-29-8 () 6-Br, 5-Me Pyridine-4-carbohydrazide E-configuration; methyl at C5
Compound 26 () None (parent indolin-2-one) Pyrrolidine-3-carbohydrazide (p-tolyl) p-Tolyl group on pyrrolidine
Compound 30 () None (parent indolin-2-one) Benzimidazole-acetohydrazide 4-Chlorophenyl on benzimidazole
Compound Not specified Imidazo[2,1-b]thiazole-5-carbohydrazide Fused thiazole-imidazole ring system

Key Observations :

  • Bromine placement (C5 vs. C6 in 314767-29-8) may alter electronic effects and binding specificity .
  • Pyridine-4-carbohydrazide in the target and 314767-29-8 contrasts with pyrrolidine or benzimidazole groups in other derivatives, affecting solubility and hydrogen-bonding capacity .

Biological Activity

N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound combines an indole moiety with a bicyclic azabicyclo structure and a hydrazide functional group, which may confer distinct biological properties.

Structural Characteristics

The molecular formula of this compound is C28H33BrN4O4C_{28}H_{33}BrN_{4}O_{4} with a molecular weight of approximately 569.5 g/mol. Its structure includes:

FeatureDescription
Indole Moiety Contributes to π-π interactions with proteins
Bicyclic Azabicyclo Enhances binding affinity to biological targets
Hydrazide Group Potential for hydrogen bonding interactions

The biological activity of N'-{(3Z)-5-bromo-2-oxo...} is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The indole component can engage in π-π stacking interactions, while the hydrazide functionality may form hydrogen bonds with active site residues of target proteins. These interactions are crucial for modulating the activity of these proteins, leading to various biological effects.

Biological Activities

Research indicates that compounds structurally similar to N'-{(3Z)-5-bromo...} exhibit a range of biological activities, including:

  • Anticancer Properties : Compounds containing indole and hydrazide groups have been shown to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Activity : The presence of the hydrazide moiety often correlates with enhanced antimicrobial properties against several pathogens.
  • Enzyme Inhibition : Interaction studies suggest that this compound may inhibit key enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

Case Study 1: Anticancer Activity

A study on indole derivatives demonstrated that compounds incorporating the indole structure exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Efficacy

Research on hydrazone derivatives indicated that modifications to the hydrazide group enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases.

Comparative Analysis

A comparison of N'-{(3Z)-5-bromo...} with other related compounds highlights its unique structural advantages:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N'-{(3Z)-5-bromo...}Brominated indole core; azabicyclo moietyAnticancer and antimicrobialUnique bicyclic structure enhances binding
5-BromoindoleIndole core with bromo substitutionAnticancerSimpler structure may limit interactions
BenzohydrazideHydrazide functional groupAntimicrobialLacks additional structural complexity

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized to enhance yield?

The synthesis of structurally related hydrazides typically involves condensation reactions between indole precursors (e.g., substituted indole-2-oxo derivatives) and pyridine-based hydrazides under controlled conditions. For example, highlights the use of benzyl derivatives and hydrazides in DMF with K₂CO₃ as a base, achieving yields via reflux and stoichiometric adjustments . Optimizing solvent choice (e.g., DMF vs. methanol) and temperature (room temperature vs. reflux) is critical, as shown in and , where solvent polarity and base strength directly affect reaction efficiency .

Q. Which analytical techniques are most suitable for confirming the stereochemical configuration (3Z) and purity of this compound?

X-ray crystallography (as in ) is the gold standard for resolving stereochemistry, particularly for confirming the (3Z)-configuration via single-crystal analysis . Complementary techniques include:

  • NMR spectroscopy : To verify hydrazone tautomerism and substituent positions (e.g., indole NH protons at δ 10–12 ppm) .
  • High-resolution mass spectrometry (HRMS) : For molecular formula validation .
  • HPLC with UV/Vis detection : To assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the photophysical or pharmacological properties of this compound?

demonstrates the integration of density functional theory (DFT) calculations and time-dependent DFT (TD-DFT) to predict fluorescence properties in maleimide derivatives. For this hydrazide, similar workflows could model:

  • Electron distribution : To identify charge-transfer transitions between indole (donor) and pyridine (acceptor) moieties .
  • Solvatochromic effects : Using polarizable continuum models (PCM) to simulate solvent-dependent spectral shifts . Experimental validation via UV/Vis and fluorescence spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) is recommended to correlate computational predictions with empirical data .

Q. What strategies can resolve contradictions in reported biological activities of analogous indole-pyridine hydrazides?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often arise from structural variations (e.g., bromo substitution at C5) or assay conditions. To address this:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Br with Cl or CH₃) and test against standardized cell lines (e.g., HeLa, MCF-7) .
  • Dose-response profiling : Use IC₅₀/EC₅₀ comparisons across studies to normalize potency metrics .
  • Meta-analysis : Aggregate data from , and 19 to identify trends in substituent effects on target binding .

Q. How can solubility and stability be improved for in vitro pharmacological assays?

and suggest:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility without denaturing proteins .
  • pH adjustment : Buffered solutions (pH 7.4) stabilize hydrazide bonds against hydrolysis .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to minimize batch-to-batch variability .
  • Data Validation : Cross-reference spectral data with PubChem entries () to ensure consistency in reported properties .
  • Ethical Reporting : Disclose all negative results (e.g., failed reactions or inactive analogs) to avoid publication bias .

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